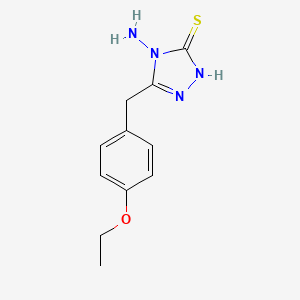
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation studies have shown that 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide can reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied as a potential analgesic, with promising results in animal models.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The exact mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as an analgesic is not yet clear.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as a therapeutic agent.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromobenzonitrile with 5-chloro-2-methylaniline, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in its pure form.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOMAZCGBCCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

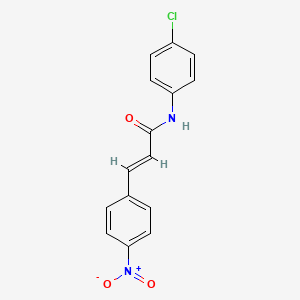
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)

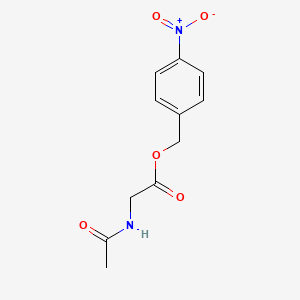
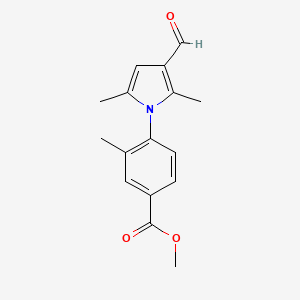
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

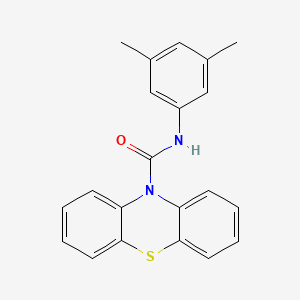
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)
